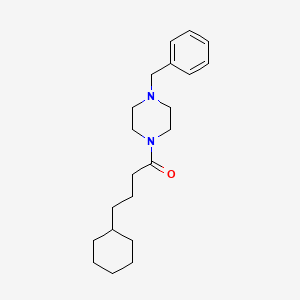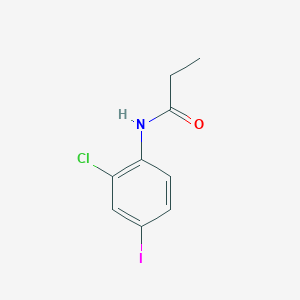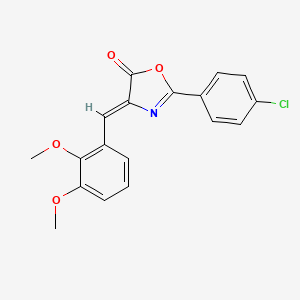
N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea and similar compounds typically involves reactions between aniline derivatives and isocyanates or carbamates. For example, a synthesis approach involves the reaction of n.c.a. 4-[18F]fluoroaniline with carbamates of several amines to yield urea derivatives. This method showcases the flexibility in synthesizing urea derivatives by selecting different amines and anilines, allowing for a wide range of substituted ureas (S. Olma, J. Ermert, H. Coenen, 2006). Another synthetic route involves the reaction of 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines to produce N,N′-disubstituted ureas, highlighting the synthesis's adaptability to incorporate various functional groups (D. Danilov, V. Burmistrov, E. Rasskazova, G. Butov, 2020).
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives is characterized by the presence of urea linkages between fluorophenyl and thiophenyl groups. Structural analysis reveals that these molecules can adopt configurations mediated by intramolecular hydrogen bonding, contributing to their stability and reactivity. The urea group often forms the core of the molecule, around which various substituents can influence the compound's overall properties and interactions (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Urea derivatives, including N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea, participate in a range of chemical reactions, reflecting their chemical reactivity. For instance, the Lossen rearrangement offers a method for converting carboxylic acids to ureas, demonstrating the functional group transformation capabilities of these compounds. This reaction pathway underscores the potential of urea derivatives in synthetic organic chemistry for constructing complex molecules from simpler precursors (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the planar configuration of the urea group and its alignment with adjacent rings can affect the compound's crystalline properties and solubility in various solvents. These properties are crucial for the compound's applications in pharmaceutical formulations and material science (Wan-Sin Loh, H. Fun, S. Sarveswari, V. Vijayakumar, R. Ragavan, 2010).
Chemical Properties Analysis
The chemical properties of N-(4-fluorophenyl)-N'-(2-thienylmethyl)urea derivatives are central to their biological activity and interactions with other molecules. These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties. The presence of fluorine and thiophene substituents contributes to their potency against various bacterial and fungal strains, demonstrating the impact of molecular modifications on biological activity (Qing-Zhong Zheng, Kui Cheng, Xiao-min Zhang, Kai Liu, Q. Jiao, Hailiang Zhu, 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFIKYPXAKZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)





![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)